molecular formula C23H19FN4O4 B14104341 N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide

N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide

Cat. No.: B14104341
M. Wt: 434.4 g/mol
InChI Key: XHFJQOGERWRGSG-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide is a complex organic compound that features a benzodioxole moiety, a fluorophenyl group, and a pyrazolopyrazine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and fluorophenyl intermediates, followed by their coupling with the pyrazolopyrazine core under specific conditions such as the presence of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the pyrazolopyrazine core.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide
  • N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide

Uniqueness

The presence of the fluorophenyl group in N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide may confer unique properties such as increased lipophilicity, altered electronic effects, and potential for specific biological interactions compared to its chloro or bromo analogs.

Properties

Molecular Formula

C23H19FN4O4

Molecular Weight

434.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]propanamide

InChI

InChI=1S/C23H19FN4O4/c24-17-4-2-16(3-5-17)18-12-19-23(30)27(9-10-28(19)26-18)8-7-22(29)25-13-15-1-6-20-21(11-15)32-14-31-20/h1-6,9-12H,7-8,13-14H2,(H,25,29)

InChI Key

XHFJQOGERWRGSG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O

Origin of Product

United States

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